4-Ethoxy-2-methylbenzothiazole
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Overview
Description
4-Ethoxy-2-methylbenzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within their ring structure. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methylbenzothiazole typically involves the condensation of 2-aminothiophenol with ethyl methyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of benzothiazoles, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-methylbenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Ethoxy-2-methylbenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
2-Methylbenzothiazole: Lacks the ethoxy group, resulting in different chemical properties and biological activities.
4-Ethoxybenzothiazole: Similar structure but without the methyl group, leading to variations in reactivity and applications.
2-Ethoxy-4-methylbenzothiazole: Positional isomer with different substitution patterns affecting its chemical behavior.
Uniqueness: 4-Ethoxy-2-methylbenzothiazole is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
90921-54-3 |
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Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
4-ethoxy-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-12-8-5-4-6-9-10(8)11-7(2)13-9/h4-6H,3H2,1-2H3 |
InChI Key |
NCZZNGGTZLURCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)C |
Origin of Product |
United States |
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